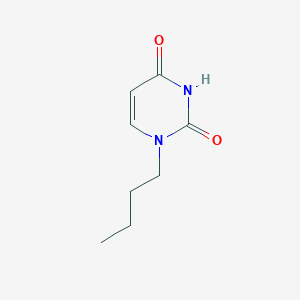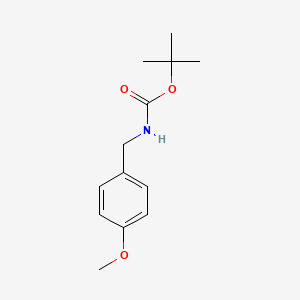
Tert-butyl 4-methoxybenzylcarbamate
Overview
Description
Tert-butyl 4-methoxybenzylcarbamate is a chemical compound with the CAS Number: 120157-94-0 . It has a molecular weight of 237.3 and its IUPAC name is tert-butyl 4-methoxybenzylcarbamate . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-methoxybenzylcarbamate contains a total of 36 bonds; 17 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 ether (aromatic) . It consists of 19 Hydrogen atoms, 13 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .
Chemical Reactions Analysis
While specific chemical reactions involving Tert-butyl 4-methoxybenzylcarbamate are not available, similar compounds like Tert-butyl peroxybenzoate have been studied. They become very dangerous during decomposition reactions; the onset temperature and reaction heat were about 100°C and 1300 J g−1, respectively .
Physical And Chemical Properties Analysis
Tert-butyl 4-methoxybenzylcarbamate is a white to yellow solid .
Scientific Research Applications
Synthesis and Anti-inflammatory Activities : A study synthesized a series of compounds related to Tert-butyl 4-methoxybenzylcarbamate, demonstrating their potential as anti-inflammatory and analgesic agents. These compounds showed dual inhibitory activity and possessed anti-inflammatory activities comparable to indomethacin but with reduced ulcerogenic effects. Notably, N-methoxy-3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-one exhibited a wider safety margin than other known drugs (Ikuta et al., 1987).
Biological Screenings and Interaction with DNA : Schiff base compounds related to Tert-butyl 4-methoxybenzylcarbamate were synthesized and screened for various biological activities. They displayed remarkable activities in areas such as antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Furthermore, these compounds showed significant interaction with Salmon sperm DNA, suggesting potential applications in biological research (Sirajuddin et al., 2013).
Metabolism and Pharmacokinetics Studies : Research focused on the metabolism of compounds similar to Tert-butyl 4-methoxybenzylcarbamate in rats and humans, providing insights into their potential pharmacokinetics and safety profiles (Daniel et al., 1968).
Antioxidant and Anti-inflammatory Properties : Studies have been conducted on the antioxidant, anti-inflammatory, hepatoprotective, cytoprotective, and haemorheological activities of compounds like Tert-butyl 4-methoxybenzylcarbamate. These findings indicate their potential as medicinal antioxidant drugs (Shinko et al., 2022).
Synthesis of Complex Molecular Structures : Research has been conducted on the synthesis of complex molecules using methods that involve Tert-butyl 4-methoxybenzylcarbamate, contributing to the development of novel chemical compounds for various applications (Wu et al., 2011).
Antitumor Agent Development : Studies have synthesized platinum(II) complexes with compounds related to Tert-butyl 4-methoxybenzylcarbamate, evaluating their cytotoxic activity against leukemia cells. This suggests their potential use as antitumor agents (Rodrigues et al., 2015).
Asymmetric Synthesis in Pharmaceutical Research : Tert-butyl 4-methoxybenzylcarbamate has been used in asymmetric synthesis, which is crucial for the development of specific pharmaceutical compounds with high optical purity (Morokuma et al., 2008).
Mechanism of Action
Target of Action
Tert-butyl 4-methoxybenzylcarbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, which are essential for the synthesis of peptides . The primary target of this compound is the amine group in peptides and proteins .
Mode of Action
The compound acts as a protecting group for amines, preventing unwanted reactions during peptide synthesis . It can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
The compound plays a crucial role in peptide synthesis, a biochemical pathway that involves the formation of peptide bonds between amino acids to create peptides . By protecting the amine groups, the compound ensures that the peptide bonds form at the correct locations, leading to the synthesis of the desired peptide .
Pharmacokinetics
It’s known that tert-butanol, a related compound, is rapidly absorbed if inhaled or ingested
Result of Action
The primary result of the compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . This is crucial in biological systems, as peptides and proteins perform a wide range of functions, including acting as enzymes, hormones, and antibodies .
Action Environment
The efficacy and stability of Tert-butyl 4-methoxybenzylcarbamate can be influenced by various environmental factors. For instance, the compound can be removed with strong acid or heat , suggesting that acidic conditions or high temperatures could affect its stability.
properties
IUPAC Name |
tert-butyl N-[(4-methoxyphenyl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-5-7-11(16-4)8-6-10/h5-8H,9H2,1-4H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAFZCTWIMXZLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211883 | |
| Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-methoxybenzylcarbamate | |
CAS RN |
120157-94-0 | |
| Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(4-methoxyphenyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101211883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




[(oxan-4-yl)methyl]amine](/img/structure/B7893865.png)
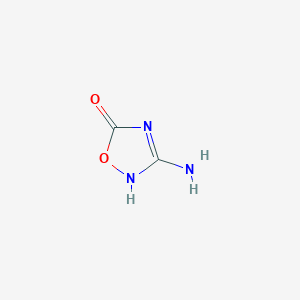
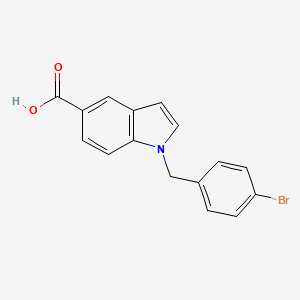
![N-[(2-chloro-6-nitrophenyl)methyl]cyclopropanamine](/img/structure/B7893884.png)
![Butyl[(2-chloro-6-nitrophenyl)methyl]amine](/img/structure/B7893887.png)
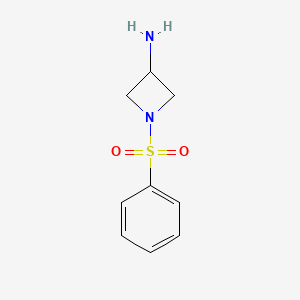



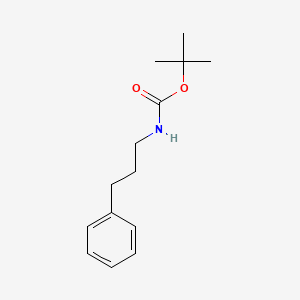

![tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate](/img/structure/B7893940.png)
